molecular formula C7H12OS2 B14733016 Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- CAS No. 5011-99-4

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)-

Cat. No.: B14733016
CAS No.: 5011-99-4
M. Wt: 176.3 g/mol
InChI Key: VMRQGIZTJXUKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- typically involves the reaction of 2-methyl-1,3-dithiolane with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiane ring to a dithiolane ring, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA). These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolane derivatives.

    Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- involves its interaction with molecular targets through its functional groups. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-methyl-1,3-oxathiolan-2-yl)-: This compound has a similar structure but contains an oxygen atom in place of one of the sulfur atoms.

    1,3-Dithian-2-yltrimethylsilane: This compound features a trimethylsilyl group attached to the dithiane ring.

Uniqueness

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties. The sulfur atoms in the ring contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it offers a different balance of stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5011-99-4

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

1-(2-methyl-1,3-dithian-2-yl)ethanone

InChI

InChI=1S/C7H12OS2/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3

InChI Key

VMRQGIZTJXUKOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(SCCCS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.